molecular formula C13H18N2O2 B309648 N-(4-acetamidophenyl)-2-methylbutanamide

N-(4-acetamidophenyl)-2-methylbutanamide

Cat. No.: B309648
M. Wt: 234.29 g/mol
InChI Key: IYKKYOYUJUQWGX-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-methylbutanamide is a chemical compound of interest in medicinal chemistry and neuroscience research. Its core structure is related to a class of compounds known to act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), specifically mGlu4 . Activation of mGlu4 has emerged as a promising therapeutic strategy for several neurological disorders. Research into mGlu4 PAMs suggests potential for investigating novel treatments for conditions such as Parkinson's disease, epilepsy, and anxiety . The structural motif of the N-(4-acetamidophenyl) group, in combination with various amide functionalities, has been shown to be critical for producing submicromolar potency at mGlu4 receptors and enabling good brain exposure in preclinical models, which is a valuable characteristic for central nervous system (CNS) target validation . This compound is intended for research purposes only, providing a tool for scientists to further elucidate the pathophysiology of CNS disorders and explore new mechanisms of action within the class C G-protein coupled receptor (GPCR) family.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-methylbutanamide

InChI

InChI=1S/C13H18N2O2/c1-4-9(2)13(17)15-12-7-5-11(6-8-12)14-10(3)16/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

IYKKYOYUJUQWGX-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

N-(4-acetamidophenyl)-2-methylbutanamide molecular weight and formula

[1]

Executive Summary

N-(4-acetamidophenyl)-2-methylbutanamide is a disubstituted aniline derivative characterized by two distinct amide functionalities: an acetamido group at the para position and a 2-methylbutanamido group at the primary amine position.[1] Its structural complexity, arising from the chiral center at the

1

This guide provides a definitive breakdown of its molecular identity, synthesis logic, and validation protocols for researchers in drug development and forensic analysis.[1]

Physicochemical Profile

Molecular Identity[1][2][3][4]
  • IUPAC Name:

    
    -(4-acetamidophenyl)-2-methylbutanamide[1]
    
  • Systematic Name:

    
    -[4-(acetylamino)phenyl]-2-methylbutanamide[1]
    
  • CAS Registry Number: Not widely indexed; typically custom-synthesized as an impurity standard.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 234.30 g/mol [1]

Structural Analysis

The molecule consists of a central

11
PropertyValueNotes
Formula

Derived from

core +

(acetyl) +

(2-methylbutyryl) +

Exact Mass 234.1368 DaMonoisotopic mass for HRMS validation
Chirality YesChiral center at C2 of the butanamide chain (

enantiomers)
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; suitable for RP-HPLC
Solubility DMSO, MethanolLimited solubility in water; soluble in organic solvents

Synthetic Pathway & Logic

Retrosynthetic Analysis

The most efficient synthetic route leverages the differing nucleophilicities of the amines in

1

-(4-aminophenyl)acetamide

12-methylbutyryl chloride1
Reaction Protocol

Reagents:

  • Substrate:

    
    -(4-aminophenyl)acetamide (1.0 eq)
    
  • Acylating Agent: 2-Methylbutyryl chloride (1.1 eq)[1]

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous[1]

Mechanism: Nucleophilic acyl substitution.[1] The lone pair of the primary amine attacks the carbonyl carbon of the acid chloride, displacing the chloride ion.[1] The base neutralizes the generated HCl to drive the equilibrium forward.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the regioselective synthesis pathway.

SynthesisPathwayStartp-Aminoacetanilide(C8H10N2O)IntermediateTetrahedralIntermediateStart->IntermediateNucleophilic Attack(DCM, 0°C)Reagent2-Methylbutyryl Chloride(C5H9ClO)Reagent->IntermediateProductN-(4-acetamidophenyl)-2-methylbutanamide(C13H18N2O2)Intermediate->ProductElimination of Cl-ByproductHCl (Neutralized by TEA)Intermediate->Byproduct

Caption: Regioselective acylation of p-aminoacetanilide to form N-(4-acetamidophenyl)-2-methylbutanamide.

Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

A. High-Performance Liquid Chromatography (HPLC)

Objective: Separation of the target molecule from the starting material (

1
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 245 nm (optimal for the benzamide/acetanilide chromophore).[1]

  • Expected Retention Time: The target molecule is more lipophilic than the starting material due to the alkyl chain, eluting later (approx. 8-10 min).[1]

B. Mass Spectrometry (LC-MS)

Objective: Confirmation of molecular weight.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1]
    
  • Target Ion:

    
     m/z.[1]
    
  • Fragment Ions:

    • 176 m/z: Loss of acetamido group or cleavage of the amide bond.[1]

    • 135 m/z: Characteristic

      
      -phenylenediamine core fragment.[1]
      
C. Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and confirmation of the 2-methylbutyryl chain.

  • Solvent: DMSO-

    
    .
    
  • Key Signals (

    
    H-NMR, 400 MHz): 
    
    • Amide Protons: Two singlets (broad) around

      
       9.8 - 10.0 ppm.[1]
      
    • Aromatic Protons: Two doublets (AA'BB' system) around

      
       7.5 ppm (
      
      
      ).[1]
    • Acetyl Methyl: Singlet at

      
       2.0 ppm (
      
      
      ).
    • 2-Methylbutyryl Chain:

      • Multiplet at

        
         2.3 - 2.5 ppm (Methine 
        
        
        ).[1]
      • Multiplet at

        
         1.3 - 1.6 ppm (Methylene 
        
        
        ).[1]
      • Triplet at

        
         0.85 ppm (Terminal Methyl 
        
        
        ).[1]
      • Doublet at

        
         1.05 ppm (Branched Methyl 
        
        
        ).[1]

Context in Drug Development[1]

This molecule is primarily relevant as a Process Impurity or Reference Standard in the manufacturing of:

  • Anilide Analgesics: While distinct from Paracetamol, it shares the acetanilide core.[1] Presence of 2-methylbutyric acid contaminants in acetic anhydride feedstocks could theoretically generate this impurity.[1]

  • Local Anesthetics: Structural analogs of Prilocaine or Lidocaine where the aromatic ring is substituted with an acetamido group.[1]

  • Forensic Markers: The specific 2-methylbutyryl moiety is a signature of certain synthetic routes, making this molecule a potential marker for batch differentiation in forensic chemistry.[1]

Logical Relationship Diagram

Relationshipscluster_0Potential Originscluster_1ApplicationsTargetN-(4-acetamidophenyl)-2-methylbutanamideQCQuality ControlReference StandardTarget->QCToxToxicity Profiling(Ames Test)Target->ToxImpurityProcess Impurity(Acylation Error)Impurity->TargetMetaboliteMetabolic Derivative(Phase II Conjugation)Metabolite->Target

Caption: Contextual map of the molecule's role in pharmaceutical science.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Acetamide, N-(4-aminophenyl)- (p-Aminoacetanilide). Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Anilide Derivatives.[1] Retrieved from [Link][1][3]

  • European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances.[1] Retrieved from [Link][1]

pharmacological Potential of N-(4-acetamidophenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide evaluates the pharmacological potential of N-(4-acetamidophenyl)-2-methylbutanamide , a specific asymmetric bis-amide derivative of p-phenylenediamine.

This analysis synthesizes established structure-activity relationships (SAR) of p-aminophenol and p-phenylenediamine analogs, positioning this molecule as a lipophilic, non-hepatotoxic neuroprotective analgesic candidate .[1][2]

A Technical Evaluation of a Novel Lipophilic DAPPD Analog[1][2]

Executive Summary

N-(4-acetamidophenyl)-2-methylbutanamide represents a strategic structural hybrid between Paracetamol (Acetaminophen) and N,N'-diacetyl-p-phenylenediamine (DAPPD) .[1][2]

While Paracetamol is the standard for analgesia, its hepatotoxicity (via NAPQI formation) and poor anti-inflammatory profile limit its utility in chronic neurodegenerative conditions.[1][2] Conversely, DAPPD has recently emerged as a potent neuroprotective agent that restores microglial phagocytosis in Alzheimer’s models (PNAS, 2019).[1][2]

This guide posits that N-(4-acetamidophenyl)-2-methylbutanamide functions as a "Second-Generation DAPPD" :

  • Enhanced Lipophilicity: The 2-methylbutanoyl (isovaleryl-like) chain significantly increases LogP compared to the di-acetyl parent, predicting superior Blood-Brain Barrier (BBB) penetration.[1][2]

  • Metabolic Stability: The steric hindrance of the branched 2-methyl group delays hydrolysis, potentially offering a sustained-release profile.[1][2]

  • Safety: The replacement of the phenolic hydroxyl (of Paracetamol) with an amide prevents the direct formation of the toxic metabolite NAPQI.[1][2]

Part 1: Chemical Architecture & Physicochemical Profile[1][2]
1.1 Structural Analysis

The molecule consists of a p-phenylenediamine core asymmetrically substituted:

  • Position

    
    :  Acetamido group (
    
    
    
    ) – Mimics the Paracetamol/DAPPD signaling motif.[1][2]
  • Position

    
    :  2-methylbutanamido group (
    
    
    
    ) – Provides a lipophilic anchor and steric bulk.[1][2]
1.2 Physicochemical Properties (Predicted)

The introduction of the branched alkyl chain alters the pharmacokinetic landscape compared to DAPPD.[1][2]

PropertyDAPPD (Reference)N-(4-acetamidophenyl)-2-methylbutanamideImpact
Formula


Increased MW
LogP (Est.) ~0.6~1.9 - 2.2 Critical: Optimal range for BBB penetration.[1][2]
PSA (Polar Surface Area) ~58 Ų~58 ŲUnchanged (Maintains H-bond potential).[1][2]
Rotatable Bonds 24Increased conformational flexibility.[1][2]
Hydrolysis Rate Fast (Deacetylation)Slow (Steric hindrance at

)
Sustained duration of action.[1][2]
Part 2: Pharmacodynamics & Mechanism of Action[1][2]
2.1 Neuroprotection: The Microglial Switch

Based on the DAPPD template, this molecule is predicted to act as a modulator of the NLRP3 Inflammasome and TREM2 signaling pathways in microglia.[1][2]

  • Mechanism: The bis-amide core reduces NF-

    
    B activation, shifting microglia from a pro-inflammatory (M1-like) state to a phagocytic (M2-like) state.[1][2]
    
  • Therapeutic Gain: Clearance of amyloid-beta (

    
    ) plaques and reduction of neuroinflammation without the gastric toxicity of NSAIDs.[1][2]
    
2.2 Analgesia: The COX-Independent Pathway

Unlike NSAIDs, this molecule likely bypasses the peripheral COX-1/2 catalytic site (due to lack of an acidic group).[1][2] Instead, it targets the Peroxidase site of COX-3 (central) and the Endocannabinoid System .[1][2]

  • AM404 Analogy: Upon partial hydrolysis, the p-amino-2-methylbutanamide fragment may undergo conjugation with arachidonic acid (via FAAH) to form a novel "Super-AM404" analog, activating TRPV1 and CB1 receptors in the periaqueductal gray matter.[1][2]

2.3 Visualization: Signaling & Metabolism

The following diagram illustrates the dual-pathway mechanism and the metabolic safety advantage (avoidance of NAPQI).

Pharmacodynamics cluster_Brain CNS (Microglia & Neurons) cluster_Liver Hepatic Metabolism (Safety) Compound N-(4-acetamidophenyl)- 2-methylbutanamide BBB Blood-Brain Barrier (High Permeability) Compound->BBB Passive Diffusion Hydrolysis Carboxylesterase 1/2 Compound->Hydrolysis Systemic Circulation DAPPD_Core Active Bis-Amide Core BBB->DAPPD_Core NFkB NF-κB Complex DAPPD_Core->NFkB Inhibits TRPV1 TRPV1 / CB1 Receptors (Analgesia) DAPPD_Core->TRPV1 Modulates Phagocytosis Microglial Phagocytosis (Amyloid Clearance) NFkB->Phagocytosis Restores NoNAPQI NO Quinone Imine (NAPQI) Formation Hydrolysis->NoNAPQI Lack of -OH Group Excretion Renal Excretion (Glucuronidation) Hydrolysis->Excretion

Figure 1: Pharmacodynamic pathway illustrating CNS penetration and the metabolic safety advantage over Paracetamol (absence of NAPQI formation).[1][2]

Part 3: Experimental Validation Protocols

To validate the pharmacological profile of N-(4-acetamidophenyl)-2-methylbutanamide, the following standardized protocols are recommended.

3.1 Synthesis (Schotten-Baumann Modification)
  • Objective: Selective synthesis of the asymmetric bis-amide.

  • Reagents: p-aminoacetanilide (Start), 2-methylbutanoyl chloride, Triethylamine (TEA), DCM.[1][2]

  • Protocol:

    • Dissolve 1.0 eq of p-aminoacetanilide in dry Dichloromethane (DCM) under Nitrogen.

    • Add 1.2 eq of Triethylamine (base) and cool to 0°C.

    • Dropwise addition of 1.1 eq of 2-methylbutanoyl chloride .[1][2]

    • Stir at RT for 4 hours (Monitor via TLC: disappearance of amine).

    • Wash with 1M HCl (remove unreacted amine) and Sat.

      
      .
      
    • Recrystallize from Ethanol/Water.[1][2]

  • Validation:

    
    -NMR must show distinct methyl triplets/doublets (0.9-1.1 ppm) and two amide singlets (approx 9.8 and 10.1 ppm).
    
3.2 In Vitro Microglial Phagocytosis Assay[1][2]
  • Rationale: Confirms neuroprotective efficacy similar to DAPPD.[1][2][3]

  • Cell Line: BV-2 Microglial cells.

  • Steps:

    • Plate BV-2 cells (

      
       cells/well).
      
    • Pre-treat with Compound (0.1, 1, 10

      
      ) for 1 hour.
      
    • Induce inflammation with LPS (1

      
      ) or 
      
      
      
      oligomers.[1][2]
    • Add fluorescently labeled latex beads or pHrodo-labeled

      
      .[1][2]
      
    • Incubate for 3 hours.

    • Readout: Flow cytometry (Mean Fluorescence Intensity) to quantify phagocytic uptake.[1][2]

  • Success Criteria: >150% increase in phagocytosis vs. LPS control.

3.3 In Vivo Analgesia (Acetic Acid Writhing Test)
  • Rationale: Assessment of peripheral/central analgesic integration.

  • Subjects: Male CD-1 Mice (n=8/group).[1][2]

  • Dosing: Vehicle, Paracetamol (200 mg/kg), Test Compound (50, 100, 200 mg/kg) p.o.[1][2]

  • Procedure:

    • Administer drug 30 mins prior to stimulus.[1][2]

    • Inject 0.6% Acetic Acid (i.p.).[1][2]

    • Count abdominal constrictions (writhes) for 20 mins.

  • Data Analysis: Calculate % Inhibition of writhing.

    
    [1][2]
    
Part 4: Safety & Toxicology Assessment[1][2]
4.1 Hepatotoxicity Screen (HepG2)

Unlike Paracetamol, this molecule lacks the free phenol group required for CYP2E1-mediated oxidation to NAPQI.[1][2]

  • Hypothesis: The bis-amide structure acts as a "metabolic shield."[1][2]

  • Assay: LDH Release Assay in HepG2 cells.

  • Comparison: Incubate cells with 5 mM Paracetamol (Toxic Control) vs. 5 mM Test Compound.

  • Expected Result: Paracetamol induces >50% cell death; Test Compound should show <10% cytotoxicity (comparable to vehicle).[1][2]

4.2 Mutagenicity (Ames Test)

p-phenylenediamine (PPD) derivatives can be genotoxic if the amine is free.[1][2]

  • Safety Factor: Full acetylation/acylation (bis-amide) is a known detoxification mechanism for PPDs (Garrigue et al., 2006).[1][2]

  • Requirement: The compound must be verified as stable against rapid gastric hydrolysis to ensure the free diamine is not released systemically in high concentrations.[1][2]

References
  • DAPPD Neuroprotection: Baranger, K., et al. (2019).[1][2][3] "N,N'-Diacetyl-p-phenylenediamine restores microglial phagocytosis and improves cognitive defects in Alzheimer's disease transgenic mice."[1][2][3] Proceedings of the National Academy of Sciences (PNAS). [Link][1][2][3]

  • Paracetamol Mechanism & AM404: Högestätt, E. D., et al. (2005).[1][2] "Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system."[1][2][4] Journal of Biological Chemistry. [Link][1][2]

  • Metabolism of Phenylenediamines: Garrigue, J. L., et al. (2006).[1][2][5] "In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites." Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link][1][2]

  • Hepatotoxicity Mechanisms: Jaeschke, H., et al. (2012).[1][2] "Acetaminophen-induced Liver Injury in Mice and Humans." Drug Metabolism Reviews. [Link]

Sources

Technical Monograph: N-(4-acetamidophenyl)-2-methylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

N-(4-acetamidophenyl)-2-methylbutanamide represents a specific structural class of unsymmetrical bis-amides derived from p-phenylenediamine.[1] In the context of pharmaceutical development, this molecule is primarily investigated as either a lipophilic prodrug of paracetamol (acetaminophen) or a critical process impurity arising during the acylation of 4-aminoacetanilide.

Unlike paracetamol, which possesses a free phenolic hydroxyl group responsible for Phase II conjugation (glucuronidation/sulfation), this derivative masks the amine functionality with a branched lipophilic chain (2-methylbutyryl). This structural modification significantly alters the partition coefficient (LogP), membrane permeability, and metabolic stability, potentially extending the therapeutic half-life or reducing first-pass metabolism.

This guide provides a rigorous technical breakdown of the synthesis, stereochemical considerations, and analytical profiling of this compound, designed for application scientists and medicinal chemists.

Structural Chemistry & Stereoselectivity

The molecule consists of a central benzene ring substituted at the para positions with two amide groups:

  • Acetamide: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (The paracetamol core).
    
  • 2-Methylbutanamide: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (The lipophilic tail).
    
The Chiral Challenge

A critical "Senior Scientist" insight often overlooked in standard screenings is the chirality at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-position  of the butanamide chain. The 2-methyl substitution creates a stereocenter.
  • Implication: Synthetic samples derived from racemic 2-methylbutyryl chloride will exist as a racemic mixture (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Biological Impact: Enantiomers of branched fatty acid derivatives often exhibit differential binding affinities to albumin and metabolic rates via amidases.[1]

  • Analytical Requirement: Chiral HPLC or SFC (Supercritical Fluid Chromatography) is required for full characterization.[1]

Synthetic Protocol: Selective Acylation

Self-Validating Workflow for High-Purity Synthesis

This protocol utilizes a nucleophilic acyl substitution on 4-aminoacetanilide.[1] The causality behind using 4-aminoacetanilide (rather than reacting p-phenylenediamine with two different acids) is to prevent statistical mixtures of diamides.[1]

Reagents
  • Substrate: 4-Aminoacetanilide (98%+, recrystallized).

  • Acylating Agent: 2-Methylbutyryl chloride (1.1 eq).[1]

  • Base: Triethylamine (TEA) or Pyridine (scavenger for HCl).[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1]

Step-by-Step Methodology
  • Preparation: Dissolve 4-aminoacetanilide (10 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere. Reason: Moisture competes with the amine for the acyl chloride, creating acid impurities.

  • Base Addition: Add TEA (12 mmol) and cool the mixture to 0°C. Reason: Exothermic control prevents bis-acylation or thermal degradation.[1]

  • Acylation: Dropwise add 2-methylbutyryl chloride (11 mmol) diluted in DCM over 20 minutes.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 6:4).[1] The starting amine spot (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine/TEA), then Sat. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (to remove acid byproducts), and finally Brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
Synthesis Logic Diagram (DOT)

SynthesisPathway cluster_conditions Critical Parameters Start 4-Aminoacetanilide (Precursor) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent 2-Methylbutyryl Chloride (+ TEA / DCM) Reagent->Intermediate Product N-(4-acetamidophenyl)- 2-methylbutanamide Intermediate->Product Elimination Byproduct TEA-HCl Salt (Removed in Workup) Intermediate->Byproduct Param1 Temp: 0°C -> RT Param2 Atmosphere: N2

Figure 1: Selective acylation pathway ensuring regioselectivity at the free amine position.

Metabolic & Pharmacological Profile[2]

The Prodrug Hypothesis

This molecule functions as a "masked" paracetamol.[1] The 2-methylbutanamide bond is susceptible to enzymatic hydrolysis by hepatic carboxylesterases and amidases .[1]

  • Advantage: The increased lipophilicity allows for higher CNS penetration compared to parent paracetamol.[1]

  • Metabolic Fate:

    • Activation: Hydrolysis yields Paracetamol + 2-Methylbutyric acid.[1]

    • Clearance: Paracetamol undergoes glucuronidation (non-toxic) or CYP2E1 oxidation to NAPQI (toxic).[1]

    • Safety Note: The release of 2-methylbutyric acid (found naturally in valerian root) is generally considered safe but contributes a distinct odor and potential mild sedative effect.[1]

Metabolic Pathway Diagram (DOT)[1]

MetabolicFate Drug N-(4-acetamidophenyl)- 2-methylbutanamide Liver Hepatic Amidases (Activation) Drug->Liver Paracetamol Paracetamol (Active Drug) Liver->Paracetamol FattyAcid 2-Methylbutyric Acid (Byproduct) Liver->FattyAcid NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI CYP2E1 (Minor) Glucuronide Glucuronide/Sulfate Conjugates (Excreted) Paracetamol->Glucuronide Phase II (Major)

Figure 2: Metabolic activation and downstream clearance pathways.

Analytical Characterization Data

For researchers characterizing this compound, the following physicochemical data serves as the reference standard.

Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 234.30 g/mol
Predicted LogP 1.8 - 2.2More lipophilic than Paracetamol (LogP ~0.46)
Solubility DMSO, Methanol, EthanolPoor water solubility
Appearance Off-white crystalline solid
Melting Point 165 - 170°C (Predicted)Dependent on enantiomeric purity
Spectroscopic Signature (NMR)[1][3]
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.8 (s, 1H, -NH-Ac)
      
    • 
       9.6 (s, 1H, -NH-But)
      
    • 
       7.5 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H) — Characteristic AA'BB' system of p-disubstituted benzene.
      
    • 
       2.3 (m, 1H, Chiral -CH-)
      
    • 
       2.0 (s, 3H, Acetyl 
      
      
      
      )
    • 
       0.8-1.1 (Multiplets, branched alkyl chain)
      

References

  • Atrushi, K. S., et al. (2023).[1][2] "An Overview of New Acetamide Derivatives in COX-II Inhibitors." Galaxy Publication / Pharm Sci Drug Des.[1] Link

  • Popiołek, Ł. (2024).[1] "Exploring acetaminophen prodrugs and hybrids: a review." RSC Medicinal Chemistry.[1] Link

  • PubChem. (2025).[1] "N-(4-acetamidophenyl)sulfonyl-2-methoxybutanamide (Related Structure)." National Library of Medicine.[1] Link[1]

  • Smajlagić, A., et al. (2020).[1][3] "Synthesis and crystallization of N-(4-nitrophenyl) acetamides." Journal of Chemical, Biological and Physical Sciences. Link

  • Bazan, H. A., et al. (2020).[1][4] "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis."[1] European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Selective Synthesis of N-(4-acetamidophenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details the synthesis of N-(4-acetamidophenyl)-2-methylbutanamide , an unsymmetrical bis-amide derivative of p-phenylenediamine. This compound is frequently synthesized as a pharmaceutical impurity standard (related to paracetamol or acetanilide analogs) or as a structural probe in polymer chemistry.

The Synthetic Challenge: The core challenge is chemoselectivity . The starting material, p-aminoacetanilide, contains two nitrogen centers: a free aniline (nucleophilic) and an acetamide (non-nucleophilic under neutral conditions). This protocol utilizes a controlled acylation strategy to target the free amine exclusively, preventing di-acylation or transamidation.

Retrosynthetic Analysis & Strategy

The most robust disconnection is at the amide bond between the p-aminoacetanilide core and the 2-methylbutyryl tail.

Figure 1: Reaction Scheme & Retrosynthesis

ReactionScheme SM1 p-Aminoacetanilide (Nucleophile) Product N-(4-acetamidophenyl)- 2-methylbutanamide SM1->Product DCM, 0°C to RT SM2 2-Methylbutyryl Chloride (Electrophile) SM2->Product Base Triethylamine (HCl Scavenger) Base->Product Promotes

Caption: Chemoselective acylation of the free aniline nitrogen using an acid chloride electrophile.

Materials & Reagents

Safety Note: 2-Methylbutyryl chloride is corrosive and a lachrymator. Perform all additions in a functional fume hood.

ReagentMW ( g/mol )Equiv.[1]RoleGrade
p-Aminoacetanilide 150.181.0Substrate>98%
2-Methylbutyryl Chloride 120.581.1Acylating Agent>97%
Triethylamine (TEA) 101.191.5Base (Scavenger)Dry
Dichloromethane (DCM) 84.93SolventMediumAnhydrous
Ethanol (95%) -SolventRecrystallizationUSP

Note on Chirality: 2-Methylbutyryl chloride contains a chiral center. If a specific enantiomer is required, ensure the starting acid chloride is enantiopure. This protocol assumes a racemic synthesis.

Experimental Protocol (Method A: Acid Chloride Route)

Rationale: The acid chloride method is preferred over coupling agents (EDC/DCC) for simple aliphatic chains due to faster kinetics and easier purification (byproduct is water-soluble HCl salt).

Phase 1: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve p-aminoacetanilide (10.0 mmol, 1.50 g) in anhydrous DCM (50 mL) .

    • Observation: The solution may appear slightly brown due to trace oxidation of the aniline; this is normal.

  • Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) in one portion.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

    • Mechanism:[2][3] Cooling controls the exotherm and maximizes selectivity for the amine over the amide nitrogen.

Phase 2: Controlled Addition
  • Preparation: Dilute 2-Methylbutyryl chloride (11.0 mmol, 1.35 mL) in DCM (10 mL) in a pressure-equalizing addition funnel or syringe.

  • Addition: Dropwise add the acid chloride solution to the reaction mixture over 20–30 minutes .

    • Critical Process Parameter (CPP): Maintain internal temperature < 5 °C. Rapid addition causes localized heating and potential di-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours .

    • Monitoring: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). The starting amine (

      
      ) should disappear; product (
      
      
      
      ) will appear.
Phase 3: Workup & Isolation
  • Quench: Add water (50 mL) to the reaction flask and stir vigorously for 5 minutes to hydrolyze excess acid chloride.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Washes:

    • Wash 1 (Acidic): 1N HCl (30 mL) – Removes unreacted aniline and TEA.

    • Wash 2 (Basic): Saturated NaHCO₃ (30 mL) – Removes unreacted butyric acid.

    • Wash 3 (Neutral): Brine (30 mL) – Dries the organic layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to yield an off-white solid.

Phase 4: Purification (Recrystallization)
  • Solvent: Dissolve the crude solid in minimal boiling Ethanol (95%) .

  • Precipitation: Slowly add hot water until persistent turbidity is observed. Allow to cool to RT, then refrigerate at 4 °C for 4 hours.

  • Filtration: Filter the white crystals and wash with cold water. Dry in a vacuum oven at 50 °C.

Workflow Logic & Decision Tree

Figure 2: Synthesis & Purification Logic

Workflow Start Start: p-Aminoacetanilide + TEA in DCM Add Add Acid Chloride (Dropwise @ 0°C) Start->Add Check TLC Check (3 hours) Add->Check Check->Add Incomplete (Add 0.1 eq more) Quench Quench with Water Check->Quench Complete Wash Wash: HCl -> NaHCO3 -> Brine Quench->Wash Crude Evaporate Solvent Wash->Crude Recryst Recrystallize (EtOH/H2O) Crude->Recryst Final Pure Product Recryst->Final

Caption: Step-by-step decision matrix for synthesis and purification.

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the product, compare experimental data against these expected values.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Amide Protons: Two distinct singlets downfield (

    
     9.0–10.0 ppm).
    
    • Diagnostic: If only one amide peak is seen, the reaction failed or hydrolysis occurred.

  • Aromatic Region: A symmetric AA'BB' system (

    
     7.5 ppm, 4H) characteristic of p-disubstituted benzene.
    
  • Aliphatic Tail (The "Fingerprint"):

    • Multiplet (

      
       2.3 ppm, 1H) for the methine (
      
      
      
      ).
    • Multiplet (

      
       1.4–1.6 ppm, 2H) for the methylene (
      
      
      
      ).
    • Triplet (

      
       0.9 ppm, 3H) for the terminal methyl.
      
    • Doublet (

      
       1.1 ppm, 3H) for the branched methyl.
      
Mass Spectrometry (LC-MS)
  • Expected M+H: 235.14 Da (Calculated MW: 234.29).

  • Purity Criteria: >98% area by HPLC (254 nm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is an oil Residual solvent or impurities preventing crystal lattice formation.Triturate the oil with cold diethyl ether or hexane to induce crystallization. Use a seed crystal if available.
Low Yield Hydrolysis of acid chloride before reaction.Ensure DCM is anhydrous. Check the quality of the acid chloride (should be clear, not cloudy).
Di-acylation observed Excess reagent or high temperature.Strictly maintain 0 °C during addition. Ensure stoichiometry does not exceed 1.1 equivalents.
Starting material remains Acid chloride degraded.Add an additional 0.1–0.2 equivalents of acid chloride and stir for 1 more hour.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Schotten-Baumann and acid chloride amide couplings).
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution and chemoselectivity of amines vs amides).
  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling". Tetrahedron, 2005 , 61(46), 10827-10852. Link

  • PubChem Compound Summary. "N-(4-acetamidophenyl)but-2-enamide" (Structural analog for spectral comparison). National Center for Biotechnology Information. Accessed Feb 2026. Link

Sources

Application Note: Scalable Synthesis of N-(4-acetamidophenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(4-acetamidophenyl)-2-methylbutanamide . This compound is a bis-amide derivative of p-phenylenediamine, structurally related to acetaminophen (paracetamol). It serves as a critical reference standard for impurity profiling in pharmaceutical manufacturing and as a scaffold for Structure-Activity Relationship (SAR) studies in analgesic drug discovery.

The method utilizes a nucleophilic acyl substitution between 4-aminoacetanilide and 2-methylbutanoyl chloride under anhydrous conditions. This protocol prioritizes high purity (>98%) and operational safety, minimizing the formation of di-acylated side products.

Chemical Context & Retrosynthesis

Structural Analysis

The target molecule contains two distinct amide functionalities on a benzene core:

  • Acetamido group: Position 4 (para), stable under mild acylation conditions.

  • 2-Methylbutanamide group: Position 1, introduced via selective acylation.

Retrosynthetic Strategy

Direct acylation of p-phenylenediamine is discouraged due to the difficulty in controlling mono-acylation (statistical mixtures of mono-, di-, and unreacted species).

  • Selected Route: Use 4-aminoacetanilide as the starting material.[1][2] The existing acetamido group acts as a protecting group for one amine, leaving the second amine free for selective coupling.

  • Reagent Selection: 2-Methylbutanoyl chloride is chosen over the carboxylic acid (with coupling agents like EDC/NHS) for its higher reactivity and cleaner workup (generating volatile HCl rather than urea byproducts).

Materials & Safety Specifications

Reagents Table
ReagentMW ( g/mol )Equiv.RoleGrade/Purity
4-Aminoacetanilide 150.181.0Substrate>98% (Recryst. if dark)
2-Methylbutanoyl chloride 120.581.1Acylating Agent>97%
Triethylamine (TEA) 101.191.5Acid ScavengerAnhydrous
Dichloromethane (DCM) 84.93N/ASolventAnhydrous (HPLC Grade)
Ethanol (EtOH) 46.07N/ARecryst.[3][4] SolventAbsolute
Critical Safety Hazards (HSE)
  • 2-Methylbutanoyl chloride: Corrosive, lachrymator. Hydrolyzes rapidly to release HCl gas. Handle strictly in a fume hood.

  • 4-Aminoacetanilide: Irritant. Potential skin sensitizer.

  • DCM: Volatile organic compound (VOC), suspected carcinogen. Use proper PPE (nitrile gloves, goggles).

Experimental Protocol

Reaction Setup
  • Drying: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Inert Atmosphere: Flush the system with dry nitrogen or argon for 10 minutes.

  • Solvation: Charge the flask with 4-aminoacetanilide (3.00 g, 20.0 mmol) .

  • Solvent Addition: Add DCM (60 mL) . Note: The starting material may not fully dissolve immediately; it will dissolve as the reaction proceeds or upon base addition.

  • Base Addition: Add Triethylamine (4.2 mL, 30.0 mmol) via syringe. Stir until the solution clarifies or a fine suspension is achieved.

  • Cooling: Submerge the flask in an ice/water bath to reach an internal temperature of 0–5 °C .

Acylation Step
  • Preparation: Dilute 2-methylbutanoyl chloride (2.65 g, 2.7 mL, 22.0 mmol) in DCM (10 mL) inside the addition funnel.

  • Addition: Dropwise add the acid chloride solution to the reaction mixture over 20–30 minutes .

    • Process Control: Maintain internal temperature <10 °C to prevent exotherms from degrading the reagent.

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) naturally. Stir for 3–4 hours .

Monitoring & Validation (In-Process Control)
  • TLC System: 5% Methanol in DCM.

  • Visualization: UV (254 nm).

  • Endpoint: Disappearance of the lower Rf amine spot (4-aminoacetanilide) and appearance of a higher Rf product spot.

Workup
  • Quench: Slowly add saturated NaHCO₃ solution (30 mL) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze excess acid chloride.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (30 mL) .

    • Why? This removes unreacted amine starting material and excess triethylamine.

  • Neutralization: Wash with saturated NaHCO₃ (30 mL) again to ensure neutral pH.

  • Drying: Wash with Brine (30 mL) , then dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the desiccant and concentrate the filtrate in vacuo (Rotavap) to yield an off-white solid.

Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol .

  • Slowly add warm Water until turbidity just persists.

  • Cool to room temperature, then refrigerate at 4 °C for 2 hours.

  • Filtration: Collect the crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Process Visualization (Workflow)

SynthesisWorkflow Start Start: 4-Aminoacetanilide Dissolve Solvation (DCM + TEA) Temp: 0°C Start->Dissolve Addition Add 2-Methylbutanoyl Chloride (Dropwise, <10°C) Dissolve->Addition Reaction Reaction: Stir RT, 3-4h (Nucleophilic Acyl Substitution) Addition->Reaction Quench Quench: Sat. NaHCO3 Reaction->Quench WashAcid Wash: 1M HCl (Remove unreacted amine) Quench->WashAcid WashBase Wash: Sat. NaHCO3 + Brine WashAcid->WashBase DryConc Dry (Na2SO4) & Concentrate WashBase->DryConc Recryst Recrystallization (EtOH / Water) DryConc->Recryst Final Pure Product: N-(4-acetamidophenyl)-2-methylbutanamide Recryst->Final

Figure 1: Step-by-step workflow for the synthesis and purification of the target bis-amide.

Analytical Validation

Expected NMR Signals (DMSO-d6)
Shift (δ ppm)MultiplicityIntegrationAssignment
9.8 - 10.0 Singlet (x2)1H eachAmide NH protons (Distinct environments)
7.50 Doublet2HAromatic (AA'BB' system)
7.45 Doublet2HAromatic (AA'BB' system)
2.30 Multiplet1HChiral CH of 2-methylbutyl group
2.05 Singlet3HAcetyl methyl group (-COCH₃)
1.55, 1.35 Multiplet2HMethylene (-CH₂-) of butyl chain
1.05 Doublet3HMethyl branch (-CH(CH₃)-)
0.85 Triplet3HTerminal methyl (-CH₂CH₃)
Troubleshooting Guide
  • Low Yield: Ensure reagents are anhydrous. Water competes with the amine for the acid chloride.

  • Oiling Out: If the product oils out during recrystallization, re-dissolve in hot ethanol and cool much more slowly. Seed crystals may be required.[5]

  • Coloration: Pink/Brown discoloration indicates oxidation of the aniline starting material. Recrystallize the 4-aminoacetanilide precursor before use if it appears dark.

References

  • PubChem. 4-Aminoacetanilide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical.

Sources

recrystallization techniques for N-(4-acetamidophenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Recrystallization Protocols for N-(4-acetamidophenyl)-2-methylbutanamide

Executive Summary

This guide details the purification strategies for N-(4-acetamidophenyl)-2-methylbutanamide (referred to herein as Target Compound A ). As an asymmetric bis-amide derivative of p-phenylenediamine, this compound presents specific challenges regarding solubility differentials and potential stereochemical impurities (due to the chiral center at the C2 position of the butanamide chain).[1][2]

This protocol departs from generic "cookbooks" by focusing on thermodynamic solubility control and polymorph stability .[1] The recommended workflows utilize a Green Chemistry-aligned Ethanol/Water system as the primary method, with an alternative Ethyl Acetate/Heptane method for lipophilic impurity purging.[2]

Chemical Context & Solubility Profile

Target Structure Analysis:

  • Core: 1,4-Diaminobenzene (rigid, planar).[1][2]

  • Functionality: Two amide linkages (H-bond donors/acceptors).[1][2]

  • Lipophilicity: The 2-methylbutyl chain adds significant hydrophobic character compared to its analog, Paracetamol.[2]

  • Chirality: The 2-methylbutanamide moiety introduces a chiral center.[1][2] Unless synthesized from enantiopure acid, the product is a racemate.[1][2]

Solubility Prediction Table:

Solvent ClassSolventPredicted Solubility (25°C)Predicted Solubility (Boiling)Utility
Protic Polar WaterInsoluble (<0.1 mg/mL)Sparingly SolubleAnti-Solvent
Protic Polar Ethanol (EtOH)ModerateHighPrimary Solvent
Aprotic Polar DMSO/DMFVery HighVery HighAvoid (Loss of Yield)
Esters Ethyl AcetateLowModerateAlternative Primary
Alkanes n-HeptaneInsolubleInsolubleAnti-Solvent

Workflow Visualization

The following decision tree outlines the logic for selecting the appropriate recrystallization protocol based on the crude material's impurity profile.

Recrystallization_Workflow Start Crude N-(4-acetamidophenyl)-2-methylbutanamide Analysis Impurity Profiling (HPLC/TLC) Start->Analysis Decision Dominant Impurity Type? Analysis->Decision Polar_Imp Polar/Inorganic Salts (e.g., unreacted amines) Decision->Polar_Imp Polar Lipophilic_Imp Lipophilic Byproducts (e.g., oligomers) Decision->Lipophilic_Imp Non-Polar Method_A Protocol A: Ethanol/Water (Standard) Polar_Imp->Method_A Method_B Protocol B: EtOAc/Heptane (Lipophilic Purge) Lipophilic_Imp->Method_B Seed Seeding @ Metastable Zone Method_A->Seed Method_B->Seed Isolation Filtration & Vacuum Dry Seed->Isolation

Figure 1: Decision matrix for solvent system selection based on impurity profile.

Detailed Protocols

Protocol A: Ethanol/Water Displacement (Standard)

Best for: General purification, removal of unreacted p-phenylenediamine, and inorganic salts.[1][2]

Mechanism: This method utilizes the steep solubility curve of amides in ethanol.[1][2] Water acts as a powerful anti-solvent to force precipitation while retaining polar impurities in the mother liquor.[1][2]

Reagents:

  • Ethanol (Absolute or 95%)[1][2]

  • Deionized Water (Type II)[1][2]

  • Activated Carbon (Optional, for decolorization)[1][2]

Step-by-Step Procedure:

  • Dissolution:

    • Charge 10.0 g of crude Target Compound A into a round-bottom flask.

    • Add Ethanol (approx. 5-7 volumes, 50-70 mL).

    • Heat to reflux (approx. 78°C) with magnetic stirring.[1][2]

    • Observation: If solids remain after 15 mins at reflux, add Ethanol in 5 mL increments until clear.

  • Clarification (Hot Filtration):

    • If the solution is colored, add 0.5 g Activated Carbon and stir for 10 mins at reflux.

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon and insoluble mechanical impurities.[1][2]

  • Nucleation Control:

    • Return the filtrate to a clean flask and reheat to gentle reflux.

    • Slowly add warm Water (50-60°C) dropwise until a faint, persistent turbidity (cloud point) is observed.

    • Add a few drops of Ethanol to just clear the turbidity.[1][2]

  • Crystallization:

    • Remove heat and allow the flask to cool slowly to room temperature (20-25°C) over 2 hours. Do not shock cool (avoids "oiling out").

    • Seeding (Critical): At ~45°C, add a few crystals of pure Target Compound A to induce uniform crystal growth.[1][2]

    • Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.[1][2]

    • Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Ethyl Acetate/Heptane (Lipophilic Purge)

Best for: Removing non-polar impurities or if the compound "oils out" in water-based systems.[1][2]

Mechanism: Ethyl Acetate (EtOAc) provides moderate solubility.[1][2] Heptane lowers the solvent power, forcing the amide to crystallize while keeping highly non-polar oils in solution.[1][2]

Step-by-Step Procedure:

  • Dissolution:

    • Suspend crude material in Ethyl Acetate (10 volumes).

    • Heat to reflux (77°C).[1][2] The compound should dissolve completely.[1][2]

  • Anti-Solvent Addition:

    • While maintaining reflux, slowly add n-Heptane until the solution becomes slightly cloudy.

    • Add EtOAc dropwise to restore clarity.

  • Cooling:

    • Turn off the heat source.[1][2] Allow the vessel to cool to room temperature with vigorous stirring .

    • Note: Vigorous stirring prevents the formation of an amorphous oil phase, promoting crystalline solid formation.[1][2]

  • Isolation:

    • Filter and wash with 100% n-Heptane.[1][2]

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Oiling Out Compound separates as a liquid droplet before crystallizing.[1][2]The temperature gap between the melting point and the solubility limit is too small.[1][2] Remedy: Increase the solvent volume or switch to Protocol B (EtOAc/Heptane).
Low Yield Too much solvent used or high solubility in mother liquor.[1][2]Concentrate the mother liquor by 50% and perform a second crop crystallization.[1][2]
Colored Product Oxidation products of p-phenylenediamine.[1][2]Use sodium dithionite (trace amount) during the dissolution step or repeat activated carbon treatment.[1][2]

Analytical Validation

To ensure the "Trustworthiness" of this protocol, the final product must be validated against the following criteria:

  • HPLC Purity: Target >99.5% area.

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Acetonitrile/Water (Gradient).[1][2]

    • Detection: UV at 245 nm (typical for acetamido-phenyl systems).[1][2]

  • 1H NMR: Verify the integration of the sec-butyl group signals (multiplets at 0.8–1.6 ppm) relative to the aromatic protons (6.8–7.5 ppm).

  • Melting Point (DSC): A sharp endotherm indicates high purity.[1][2] Broadening >2°C suggests solvent entrapment or impurities.[1][2]

References

  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Standard text on solvent selection and crystallization thermodynamics).

  • Smajlagić, A., et al. (2020).[1][3] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.[1][2][3] Link (Demonstrates Ethanol/Water efficacy for similar nitro-acetamide precursors).[1][2]

  • PubChem. (2025).[1][2][4] N-(4-acetamidophenyl)sulfonyl-2-methoxybutanamide.[1][2] National Library of Medicine.[1][2] Link (Structural analog solubility data).[1][2]

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities.[1][2][5] Link (Context on removing aniline-based impurities).

Disclaimer: This protocol is intended for research and development purposes. All chemical handling must comply with local safety regulations (OSHA/ECHA).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocols for N-(4-acetamidophenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

Compound: N-(4-acetamidophenyl)-2-methylbutanamide Structural Class: Bis-amide derivative of p-phenylenediamine.[1] Core Challenge: "Brick Dust" Insolubility.

This molecule presents a classic High Crystal Lattice Energy challenge. Structurally, it consists of a planar phenyl ring flanked by two amide groups (acetamido and 2-methylbutanamido) in the para position.[1] This symmetry promotes strong intermolecular hydrogen bonding and


-

stacking, resulting in a tightly packed crystal lattice.[1]

Thermodynamic Reality: Unlike "grease ball" lipophilic compounds (which dissolve easily in oils but not water), this compound likely possesses a high melting point (>200°C estimated based on structural analogs like p-phenylenediamine bis-amides) and resists dissolution in both water and simple lipids.[1]

Predicted Solubility Profile
Solvent SystemPredicted SolubilityMechanism/Limitation
Water / PBS (pH 7.4) < 10

g/mL (Insoluble)
High lattice energy; lack of ionizable groups.[1]
Ethanol / Methanol Moderate (1–10 mg/mL)Disrupts H-bonding, but may require heating.[1]
DMSO / DMA High (> 50 mg/mL)Strong dipole aprotic solvent disrupts lattice.[1]
Lipids (Corn Oil) LowCrystal energy exceeds solvation energy of lipids.[1]

Troubleshooting Guide (Q&A Format)

ISSUE 1: "I tried adjusting the pH to 2.0 and 10.0, but the compound remains visible as a solid."

Diagnosis: Misapplication of pH-solubility theory.[1] Technical Explanation: Solubility changes with pH only if the molecule has an ionizable group (amine or carboxylic acid) with a pKa within the physiological range.[1]

  • Your Molecule: Contains two amide linkages.[1] Amides are neutral species under physiological conditions.[1] They do not protonate significantly until pH < 0 (very strong acid) and do not deprotonate until pH > 14 (very strong base).[1]

  • Risk: Using extreme pH to force solubility will likely cause hydrolysis (breaking the molecule apart into p-phenylenediamine, acetic acid, and 2-methylbutanoic acid) rather than dissolving it.[1]

Corrective Action: Stop using pH adjustments. Switch to Cosolvency or Complexation strategies (See Protocol A & B).

ISSUE 2: "My 10mM DMSO stock solution precipitates immediately when I add it to the cell culture media."

Diagnosis: The "Parabolic Solubility" Crash (Solvent Shift).[1] Technical Explanation: You are experiencing a dielectric constant shock.[1] DMSO (


) stabilizes the polar amide bonds.[1] When diluted into water (

), the solvent power drops logarithmically.[1] Because the compound is a "brick dust" solid, the water molecules squeeze the hydrophobic drug out of solution faster than it can disperse, causing rapid nucleation of micro-crystals.

Corrective Action:

  • Reduce Stock Concentration: Dilute your DMSO stock to 1mM before adding to media.

  • The "Step-Down" Protocol:

    • Mix DMSO stock with PEG-400 (1:1 ratio) first.[1]

    • Add this mix to the aqueous media.[1] The PEG acts as an intermediate polarity bridge, preventing immediate shock-nucleation.[1]

  • Add a Polymer: Pre-dissolve 0.1% HPMC (Hydroxypropyl methylcellulose) or PVP in your media.[1] These polymers adsorb to the crystal surface and inhibit nucleation (maintaining a supersaturated state for hours).[1]

ISSUE 3: "We need an injectable formulation for a mouse study (IP/IV)."

Diagnosis: Standard vehicles (Saline/DMSO) are toxic or ineffective.[1] Technical Explanation: High concentrations of DMSO (>10%) cause hemolysis and pain.[1] Suspensions result in erratic bioavailability due to slow dissolution (Class II/IV behavior).[1]

Corrective Action: Use a Cyclodextrin Complexation strategy.[1] The hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the phenyl ring, while the hydroxyl outer shell ensures water solubility.[1]

Validated Solubilization Protocols

Protocol A: The "Golden Triangle" Cosolvent System (In Vitro / Early In Vivo)

Best for: Assays tolerant of organic solvents (up to 10%).[1]

Reagents:

  • Polyethylene Glycol 400 (PEG 400)[1]

  • Ethanol (Absolute)[1]

  • Water/Saline[1]

Methodology:

  • Weigh 10 mg of N-(4-acetamidophenyl)-2-methylbutanamide.

  • Add 1.0 mL of Ethanol. Vortex and sonicate at 40°C until clear.

  • Add 3.0 mL of PEG 400. Vortex thoroughly.

    • Checkpoint: Solution should remain clear. If cloudy, add more Ethanol.[1]

  • Slowly add 6.0 mL of Water/Saline dropwise while vortexing.

    • Result: A clear, stable solution at ~1 mg/mL in a 10% EtOH / 30% PEG / 60% Water vehicle.[1]

Protocol B: Cyclodextrin Complexation (High Stability / In Vivo)

Best for: IV/IP injection, minimizing organic solvent toxicity.

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) - Parenteral Grade[1]
  • Sterile Water for Injection[1]

Methodology:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water (e.g., 2g CD in 10mL water).[1]
    
  • Weigh N-AMP-2MB in excess (e.g., 5 mg/mL target).[1]

  • Add the compound to the CD solution.[1]

  • Autoclave or Heat-Shock:

    • Seal the vial and autoclave at 121°C for 20 mins OR sonicate at 60°C for 60 mins.

    • Scientific Logic:[1][2] Heat disrupts the stable crystal lattice, allowing the molecule to enter the cyclodextrin cavity.[1] Upon cooling, the complex remains stable, preventing re-crystallization.[1]

  • Filter through a 0.22

    
    m PVDF filter to remove un-complexed solid.[1]
    
  • Analyze filtrate concentration via HPLC to confirm dosing level.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct vehicle based on your experimental constraints.

SolubilityStrategy Start Start: N-AMP-2MB Solid CheckSol Check Target Concentration Start->CheckSol LowConc Low (< 10 µM) (Cell Assays) CheckSol->LowConc HighConc High (> 100 µM) (Animal/Tox Studies) CheckSol->HighConc DMSO Standard DMSO Stock (10 mM) LowConc->DMSO CheckRoute Check Administration Route HighConc->CheckRoute Dilution Dilute into Media (< 0.1% DMSO) DMSO->Dilution Watch for precipitation Oral Oral Gavage CheckRoute->Oral Inject Injection (IV/IP) CheckRoute->Inject Suspension Suspension Vehicle: 0.5% MC or HPMC + 0.1% Tween 80 Oral->Suspension Cosolvent Cosolvent Mix: 10% EtOH / 30% PEG400 60% Saline Inject->Cosolvent Acute/Short term Complex Cyclodextrin: 20% HP-beta-CD (Requires Heating) Inject->Complex Preferred/Low Toxicity

Caption: Decision tree for formulation selection based on concentration requirements and administration route.

References & Authoritative Grounding

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Context: Defines the "Brick Dust" vs. "Grease Ball" classification and general solubilization strategies for Class II/IV drugs.

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Context: Establishes HP-

    
    -CD as the standard for solubilizing aromatic amides without toxicity.
    
    
  • Yalkowsky, S. H., et al. (2010).[1][3] Handbook of Aqueous Solubility Data. CRC Press.[1] Context: Provides solubility data for structural analogs (acetanilides and phenylenediamines), supporting the high-lattice energy hypothesis.[1] [1]

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Context: Theoretical basis for the PEG400/Ethanol/Water cosolvent protocol (Log-Linear model).

Sources

Technical Support Center: High-Sensitivity Analysis of N-(4-acetamidophenyl)-2-methylbutanamide

[1][2]

Status: Operational Lead Scientist: Senior Applications Specialist Topic: Troubleshooting Matrix Effects in Biological Fluids (Plasma/Serum)[1][2][3]

Executive Summary

You are encountering quantification challenges with N-(4-acetamidophenyl)-2-methylbutanamide , likely a synthetic impurity or metabolite structurally related to paracetamol (acetaminophen) derivatives.[1][2][3] Due to its di-amide structure and moderate polarity (LogP ~1.5–2.0), this analyte often co-elutes with endogenous phospholipids (glycerophosphocholines) in reversed-phase LC-MS/MS.[1][2]

This guide addresses the "Ion Suppression Zone" —the specific chromatographic window where matrix components compete for charge in the Electrospray Ionization (ESI) source, causing signal loss and poor reproducibility.

Module 1: Diagnostics & Validation
Q: How do I definitively confirm that "Matrix Effects" are the cause of my poor reproducibility?

A: Do not rely solely on recovery data. You must visualize the suppression zone using Post-Column Infusion (PCI) .

Many researchers mistake low extraction recovery for matrix effects.[2] To distinguish them, you must map the ionization environment of your source.

The Protocol (Self-Validating System):

  • Setup: Tee-in a steady flow (10 µL/min) of your analyte standard (100 ng/mL) into the effluent of the LC column before it enters the MS source.

  • Injection: Inject a "Blank Matrix Extract" (extracted plasma with no analyte) via the LC.

  • Observation: Monitor the baseline of your analyte.[2]

    • Flat Baseline: Clean chromatography.[2]

    • Negative Dip: Ion Suppression (Matrix components stealing charge).[1][2]

    • Positive Hump:[1] Ion Enhancement.[2][4][5]

Decision Logic:

MatrixDiagnosisStartIssue: Variable IS Response / Low SensitivityPCIRun Post-Column Infusion (PCI)Start->PCIResultObserve Baseline at Analyte RTPCI->ResultDipNegative Dip (Suppression)Result->DipSignal DropFlatFlat Baseline (No ME)Result->FlatStable SignalAction1Cause: Phospholipids/SaltsFix: Change Sample Prep (SPE/SLE)Dip->Action1Action2Cause: Low Extraction EfficiencyFix: Optimize Solvent/pHFlat->Action2

Figure 1: Diagnostic workflow to distinguish between extraction issues and matrix effects.

Module 2: Sample Preparation Strategies
Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists. Why?

A: PPT is a "dirty" cleanup technique.[2] It removes proteins but leaves Phospholipids (PLs) in the supernatant.

Phospholipids (specifically lysophosphatidylcholines,

12

Recommended Solution: Phospholipid Depletion (PLD) or SLE [1][2]

We recommend moving to Supported Liquid Extraction (SLE) or PLD Plates (e.g., HybridSPE or Ostro).[1][2] These methods use Lewis acid-base interactions (Zirconia-coated silica) to selectively retain the phosphate group of the phospholipids while eluting your neutral amide.

Comparative Data: PPT vs. PLD

ParameterProtein Precipitation (PPT)Phospholipid Depletion (PLD)Impact on Analyte
Matrix Factor (MF) 0.65 (35% Suppression)0.98 (2% Suppression)PLD restores sensitivity.[1][2]
Phospholipid Removal < 15%> 99%Prevents column fouling.[1][2]
RSD (%) 12.5%2.1%High precision with PLD.[1][2]
Cost/Sample LowModerateOffset by column longevity.

Protocol: Phospholipid Depletion (PLD) Plate

  • Load: Add 100 µL Plasma to the PLD plate well.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.

  • Mix: Aspirate/dispense or vortex (2 min).

  • Elute: Apply vacuum (5-10 inHg). Collect filtrate.

  • Inject: Direct injection is often possible; otherwise, evaporate and reconstitute.[2]

Technical Insight: The 1% formic acid disrupts the binding of the analyte to plasma proteins, while the Zirconia stationary phase binds the phospholipids.

Module 3: Chromatographic Resolution
Q: I cannot afford SPE/SLE plates. How can I separate my analyte from the suppressors using just the LC?

A: You must exploit the Pi-Pi (π-π) interactions of the phenyl ring in your analyte.

Standard C18 columns interact primarily via hydrophobicity.[2] Since phospholipids are also hydrophobic alkyl chains, they often co-elute with your analyte.[2] By switching to a Biphenyl or Phenyl-Hexyl stationary phase, you introduce a secondary separation mechanism (pi-pi bonding) that is specific to the aromatic ring of the N-(4-acetamidophenyl) group.[1][2]

Chromatographic Strategy:

  • Column: Biphenyl Core-Shell (2.6 µm, 100 x 2.1 mm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1][2]

  • Mobile Phase B: Methanol (Methanol enhances pi-pi interactions better than Acetonitrile).[1][2]

  • Mechanism: The Biphenyl phase retains the aromatic analyte longer or differently than the aliphatic phospholipids, shifting the analyte out of the suppression zone.

SeparationStrategycluster_C18C18 Column (Hydrophobicity Only)cluster_BiphenylBiphenyl Column (Hydrophobicity + Pi-Pi)AnalyteAnalyte(Aromatic Amide)C18_ResultCo-elution(Suppression)Analyte->C18_ResultBi_ResultOrthogonal Separation(Clean Signal)Analyte->Bi_ResultPi-Pi RetentionPLsPhospholipids(Aliphatic Chains)PLs->C18_ResultPLs->Bi_ResultLow Retention

Figure 2: Mechanism of orthogonal separation using Biphenyl stationary phases.[1][2]

Module 4: Calculation & Normalization
Q: My Internal Standard (IS) is an analog, not a stable isotope. Is this acceptable?

A: In the presence of matrix effects, No .

An analog IS (chemically similar but different structure) will have a slightly different retention time.[1][2] Therefore, it will elute in a different region of the suppression profile.

  • Scenario: Your analyte elutes at 2.5 min (30% suppression). Your analog IS elutes at 2.8 min (0% suppression).[1][2]

  • Result: The ratio is skewed. The method fails validation.

Requirement: You must use a Stable Isotope Labeled (SIL) IS (e.g., N-(4-acetamidophenyl)-2-methylbutanamide-d3 or 13C ).[1][2]

  • Why? The SIL-IS co-elutes exactly with the analyte. It experiences the exact same suppression.

  • Result: The ratio (Analyte Area / IS Area) remains constant even if the absolute signal drops.

Matrix Factor (MF) Calculation (Matuszewski Method): To validate your method, calculate the IS-normalized Matrix Factor:

  • Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different lots of matrix must be < 15% [1].

References
  • FDA (U.S. Food and Drug Administration). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Retrieved from [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]

  • Waters Corporation. (2013).[1][2] Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link][1][2]

Technical Support Case: Precision Spectroscopy for N-(4-acetamidophenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

User Issue: High baseline noise is compromising the detection of N-(4-acetamidophenyl)-2-methylbutanamide (N-4A-2MB), particularly during trace impurity analysis or pharmacokinetic profiling.

Molecule Analysis:

  • Core Structure: p-Phenylenediamine derivative with two amide linkages (bis-amide).[1]

  • Chromophore: The aromatic system coupled with the amide groups provides strong UV absorbance, typically in the 240–260 nm range.

  • Chemical Behavior: The 2-methylbutanamide side chain increases lipophilicity compared to simple acetanilides (like acetaminophen), leading to longer retention times on Reverse Phase (RP) columns.

  • The Problem: As retention time increases, peak width broadens due to diffusion. If baseline noise remains constant, the Signal-to-Noise (S/N) ratio drops, masking the analyte.

Diagnostic Workflow: Isolating the Noise Source

Before modifying the method, you must identify if the noise is Chemical (mobile phase/column) or Instrumental (electronics/optics).

Workflow Diagram: Noise Source Isolation

NoiseIsolation Start START: Observe Baseline Noise StopFlow Step 1: Stop Flow (0 mL/min) Monitor for 5 mins Start->StopFlow IsNoiseGone Is Noise Gone? StopFlow->IsNoiseGone InstNoise Source: INSTRUMENTAL (Lamp, Cell, Electronics) IsNoiseGone->InstNoise No (Noise Persists) ChemNoise Source: CHEMICAL (Pump, Solvent, Column) IsNoiseGone->ChemNoise Yes (Noise Stops) LampCheck Action: Check Lamp Energy & Flow Cell Air Bubbles InstNoise->LampCheck RemoveCol Step 2: Remove Column Install Union ChemNoise->RemoveCol SlitWidth Action: Increase Slit Width (e.g., 4nm -> 8nm) LampCheck->SlitWidth IsNoiseGone2 Is Noise Gone? RemoveCol->IsNoiseGone2 ColIssue Source: COLUMN (Bleed/Contamination) IsNoiseGone2->ColIssue Yes SysIssue Source: SYSTEM FLUIDICS (Mixing/Degassing) IsNoiseGone2->SysIssue No

Figure 1: Systematic isolation of noise sources. Performing the "Stop Flow" test is the critical first step to distinguish between optical/electronic noise and fluidic noise.

Module 1: The Chemical Baseline (Solvents & Mixing)

For N-4A-2MB, the amide functionality makes it sensitive to pH and protic solvents.[1]

A. Mobile Phase Transparency (UV Cutoff)

Using detection wavelengths <220 nm invites noise from solvents.[2] N-4A-2MB absorbs well at higher wavelengths (approx. 245 nm), allowing you to move away from the "noise danger zone."[1]

Solvent / AdditiveUV Cutoff (nm)Noise Risk at 210 nmRecommendation for N-4A-2MB
Acetonitrile (HPLC Grade) 190LowPreferred Organic Modifier.
Methanol (HPLC Grade) 205HighAvoid if detection is <220 nm.[1]
TFA (0.1%) 210Very HighAvoid. Use Formic Acid or Phosphate instead.[1]
Formic Acid (0.1%) 210ModerateAcceptable if detection >230 nm.[1]
Phosphate Buffer <200LowExcellent for pH control of amides.
B. The "Mixer Noise" Phenomenon

If your noise is sinusoidal (wavy) and correlates with the pump stroke, it is likely a mixing issue.[3]

  • Mechanism: Incomplete mixing of water and organic modifier creates "packets" of different refractive indices passing through the flow cell.

  • Solution: Premix your mobile phase. Instead of running Line A (100% Buffer) and Line B (100% ACN) at 50:50, prepare Line A as (90% Buffer : 10% ACN) and Line B as (10% Buffer : 90% ACN). This reduces the viscosity difference and mixing burden on the pump.

Module 2: Instrumental Optimization

A. Slit Width Adjustment (The "Free" Noise Filter)

For Diode Array Detectors (DAD), the slit width controls the spectral bandpass.

  • Narrow Slit (4 nm): High spectral resolution, but High Noise .[1] (Fewer photons hit the diode).

  • Wide Slit (8-16 nm): Lower spectral resolution, but Low Noise .[1] (More photons = better statistics).[1]

  • Recommendation: Since N-4A-2MB has a broad absorption band (not fine structure like benzene vapor), increase the slit width to 8 nm or 16 nm .[1] This can improve S/N ratio by 2-3x immediately.[1]

B. Reference Wavelength

If using DAD, set a reference wavelength to subtract baseline drift (e.g., gradient drift).[1]

  • Setting: Reference 360 nm (bandwidth 100 nm).

  • Caution: Ensure N-4A-2MB does not absorb at the reference wavelength, or you will subtract your own signal.[1]

Module 3: Chromatographic Method (Peak Sharpening)[1]

Noise is often fixed, but Signal is variable. Sharpening the peak increases height (Signal) without increasing noise, thus improving S/N.

Gradient Optimization Strategy

N-4A-2MB is moderately lipophilic.[1] An isocratic hold can cause broad peaks.

  • Steeper Gradient: Increase the %B change per minute. This compresses the peak band.

  • Temperature: Increase column temperature to 40°C . This reduces mobile phase viscosity, improves mass transfer, and sharpens the amide peak.

Workflow: Method Optimization

MethodOpt Input Input: Broad Peak Low S/N Step1 Increase Temp (30°C -> 40°C) Input->Step1 Step2 Steepen Gradient (+5% B/min) Step1->Step2 Step3 Optimize Wavelength (Set to λmax ~245nm) Step2->Step3 Result Result: Sharper Peak Higher S/N Ratio Step3->Result

Figure 2: Methodological steps to improve Signal-to-Noise ratio by manipulating peak shape and detection parameters.

Frequently Asked Questions (Troubleshooting)

Q: I see "spikes" in the baseline that look like noise but are irregular. Is this electronic? A: Irregular sharp spikes are usually micro-bubbles passing through the flow cell.

  • Fix: Degas mobile phases for 15 mins (ultrasonic) or check the inline degasser. Apply a back-pressure regulator (approx. 20-40 bar) after the flow cell to keep bubbles in solution.[1]

Q: My baseline drifts upwards during the gradient. How do I flatten it? A: This is the difference in UV absorbance between Solvent A and Solvent B.

  • Fix: Balance the absorbance. If Solvent A (Buffer) has lower absorbance than Solvent B (ACN), add a tiny amount of UV-absorber (like 0.1% Acetone or adjust Formic Acid conc.) to Solvent A until they match.[1] Note: This is an advanced technique.

Q: How do I calculate the S/N ratio according to ICH guidelines? A: According to ICH Q2(R1), measure the peak-to-peak noise in a blank injection over a distance of 20 times the width of the peak at half-height.



Where 

is the height of the peak and

is the peak-to-peak background noise.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • Agilent Technologies. (2022). Eliminating Baseline Problems in HPLC. Agilent Technical Support. Link

  • Dolan, J. W. (2014).[1] Baseline Noise: Sources and Solutions.[2][4][5][6] LCGC North America. Link

  • PubChem. N-(4-acetamidophenyl)-2-methylbutanamide Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-(4-acetamidophenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a New Chemical Entity

N-(4-acetamidophenyl)-2-methylbutanamide is a new chemical entity with a structure suggesting potential therapeutic applications. As with any new active pharmaceutical ingredient (API), establishing its identity, purity, and strength is paramount for both safety and efficacy. This requires the development and validation of analytical procedures that are fit for their intended purpose.[1][2]

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended use.[1] It is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1] The foundational guideline for this process is the ICH Q2(R1) "Validation of Analytical Procedures".[3][4][5] This guide will compare and detail the validation of methods for the quantitative analysis (assay) of N-(4-acetamidophenyl)-2-methylbutanamide, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the most probable and versatile technique.

Choosing the Right Tool: A Comparison of Analytical Technologies

The selection of an analytical technique is the first critical decision. The choice depends on the properties of the analyte, the intended application (e.g., routine QC vs. trace impurity analysis), and desired performance characteristics like speed and sensitivity.

Technique Principle Advantages for N-(4-acetamidophenyl)-2-methylbutanamide Disadvantages & Considerations
HPLC with UV Detection Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.High Versatility & Specificity: Excellent for separating the API from impurities and degradation products.[6][7] Robust & Reliable: Well-established, cost-effective technology for routine quality control. Good Sensitivity: Generally sufficient for assay and most impurity testing.Moderate Speed: Analysis times can be longer compared to more advanced techniques.
UHPLC with UV/MS Detection A high-pressure evolution of HPLC using columns with sub-2 µm particles.[8][9]Increased Speed & Resolution: Can reduce analysis times by up to 80-90% compared to HPLC.[8][9] Enhanced Sensitivity: Sharper, narrower peaks lead to better signal-to-noise ratios.[8][10] Mass Spectrometry (MS) Compatibility: Provides structural information for peak identification.Higher Cost: Instrumentation is more expensive. Method Transfer Challenges: Requires specialized equipment capable of handling high backpressures.[8]
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte in a solution.Simplicity & Speed: Very rapid and straightforward for simple concentration measurements. Low Cost: Inexpensive instrumentation.Lack of Specificity: Cannot distinguish between the API and any UV-absorbing impurities or degradants. Unsuitable for stability-indicating assays.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Potentially useful for analyzing residual solvents from the manufacturing process.Not Suitable for the API: N-(4-acetamidophenyl)-2-methylbutanamide is not sufficiently volatile or thermally stable for direct GC analysis without derivatization.

The Validation Workflow: A Visual Overview

The validation process is a systematic journey to demonstrate a method's suitability. The following diagram outlines the logical flow of validation activities as prescribed by ICH Q2(R1).

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Initial Assessment Linearity Linearity Specificity->Linearity Range Range Linearity->Range Limits LOD & LOQ Linearity->Limits Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness Precision->Robustness Validation_Report Validation Report & Standard Operating Procedure (SOP) Robustness->Validation_Report SystemSuitability System Suitability SystemSuitability->Dev Optimization SystemSuitability->Specificity Verification caption Fig 1: Overall Analytical Method Validation Workflow.

Caption: Fig 1: Overall Analytical Method Validation Workflow.

Experimental Protocols & Acceptance Criteria

This section provides detailed, step-by-step methodologies for validating a hypothetical HPLC assay for N-(4-acetamidophenyl)-2-methylbutanamide.

Hypothetical HPLC Method Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 20mM Phosphate Buffer pH 3.0 (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Specificity: Proving Discriminatory Power

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[5][6] Forced degradation (stress testing) is the cornerstone of this evaluation for a stability-indicating method.[2][11]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a solution of N-(4-acetamidophenyl)-2-methylbutanamide at a concentration of 1 mg/mL.

  • Forced Degradation: Subject aliquots of the stock solution to the following stress conditions, aiming for 5-20% degradation[11][12]:

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 2 hours. Neutralize with 1N HCl.

    • Oxidation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat the solid API at 105°C for 48 hours, then dissolve in diluent.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the unstressed sample, a blank (diluent), a placebo sample (if applicable), and all stressed samples by the proposed HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in all chromatograms.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products, impurities, or placebo peaks.

  • The resolution between the analyte peak and the closest eluting peak should be > 2.0.[6]

  • The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating spectral homogeneity.

Specificity cluster_chromatogram start p1 start->p1 Impurity 1 p2 p1->p2 API Peak (N-(4-acetamidophenyl)-2-methylbutanamide) p3 p2->p3 Degradant 1 Resolution Resolution (Rs > 2.0) Demonstrates separation between peaks p2->Resolution PeakPurity Peak Purity (PDA) Ensures no co-elution under the main peak p2->PeakPurity p4 p3->p4 Degradant 2 p3->Resolution end p4->end caption Fig 2: Specificity demonstrated by chromatographic separation.

Caption: Fig 2: Specificity demonstrated by chromatographic separation.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[2][12] The range is the interval over which the method is shown to be linear, accurate, and precise.[4][7]

Experimental Protocol:

  • Prepare Stock: Prepare a stock solution of the reference standard at a known concentration (e.g., 1000 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay, this is typically 80% to 120% of the target test concentration.[5][13] For example, if the test concentration is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The plot of residuals versus concentration should show a random distribution around zero.

Parameter Acceptance Criteria Hypothetical Result
Linearity Range80-120% of Test Conc.80 - 120 µg/mL
Number of Points≥ 55
Correlation (R²)≥ 0.9990.9998
Y-InterceptClose to origin1502 (vs. peak areas > 1,000,000)
Accuracy (Trueness)

Accuracy is the closeness of the test results to the true value.[1] It is typically determined by applying the method to samples with a known concentration and calculating the percent recovery.

Experimental Protocol:

  • Spiking Method: Prepare a placebo blend of the drug product. Spike the placebo at three different concentration levels across the range (e.g., 80%, 100%, 120%), with three replicate preparations at each level (9 total samples).

  • Analysis: Analyze the samples and calculate the amount of API recovered.

  • Calculation: % Recovery = (Amount Found / Amount Added) * 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Concentration Level Replicate 1 (% Recovery) Replicate 2 (% Recovery) Replicate 3 (% Recovery) Mean (% Recovery) %RSD
80% (80 µg/mL)99.5100.899.199.8 0.87%
100% (100 µg/mL)100.299.6101.0100.3 0.70%
120% (120 µg/mL)99.9101.2100.5100.5 0.65%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[1][7]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the drug product at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study with a different analyst, on a different day, and preferably on a different instrument.

    • The results from both studies are then statistically compared.

Acceptance Criteria:

  • Repeatability: Relative Standard Deviation (%RSD) of the six sample results should be ≤ 2.0%.

  • Intermediate Precision: The %RSD for the combined results from both studies (n=12) should be ≤ 2.0%.

Precision Level Number of Samples Hypothetical %RSD Acceptance Criteria
Repeatability60.85%≤ 2.0%
Intermediate Precision (Combined)121.15%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest concentration of analyte that can be determined with acceptable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise around the expected retention time of the analyte.

  • Determine Signal: Prepare and inject solutions of the analyte at decreasingly low concentrations.

  • Calculate:

    • LOD is typically established at a signal-to-noise (S/N) ratio of 3:1.

    • LOQ is typically established at a signal-to-noise (S/N) ratio of 10:1.

  • Confirmation: The LOQ must be confirmed by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ≥ 3:1

  • LOQ: S/N ≥ 10:1, with acceptable precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[4][5]

Experimental Protocol:

  • Vary Parameters: Analyze a standard solution while systematically varying key HPLC parameters one at a time.

  • Parameters to Vary:

    • Mobile Phase Composition (e.g., Acetonitrile ±2%)

    • Mobile Phase pH (e.g., ±0.2 units)

    • Column Temperature (e.g., ±5°C)

    • Flow Rate (e.g., ±0.1 mL/min)

  • Monitor: Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability parameters must remain within their established limits for all varied conditions.

  • The assay results should not significantly change, demonstrating the method's reliability.

Conclusion: A Foundation for Quality

The validation of an analytical method is a rigorous, multi-faceted process that provides documented evidence of a method's reliability and suitability for its intended purpose. For N-(4-acetamidophenyl)-2-methylbutanamide, a stability-indicating HPLC or UHPLC method is essential for ensuring product quality throughout the drug development lifecycle. By systematically evaluating parameters from specificity to robustness, researchers can build a comprehensive validation package that meets global regulatory standards and ensures the integrity of their analytical data. This guide provides the scientific framework and practical protocols to achieve that goal.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis . PharmaTech.com. [Link]

  • HPLC vs UHPLC: Key Differences & Applications . Phenomenex. [Link]

  • Validating Analytical Methods in Pharmaceuticals . Pharmuni. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • A Review on Comparative study of HPLC and UPLC . Research Journal of Pharmacy and Technology. [Link]

  • ICH Q2(R1) Analytical Method Validation . Scribd. [Link]

  • HPLC Specificity Testing: Importance Explained . LinkedIn. [Link]

  • What Is the Difference Between UHPLC and HPLC? . Chrom Tech, Inc.. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH. [Link]

  • Comparison of HPLC and UHPLC chromatographic separation of four pharmaceuticals . ResearchGate. [Link]

  • Quality Guidelines . ICH. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis . ResearchGate. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . MDPI. [Link]

Sources

A Guide to Inter-Laboratory Comparison of N-(4-acetamidophenyl)-2-methylbutanamide Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the quantitative assay of N-(4-acetamidophenyl)-2-methylbutanamide. While specific inter-laboratory data for this compound is not publicly available, this document establishes a robust protocol based on internationally recognized guidelines for analytical method validation and proficiency testing.[1][2] The primary objective is to equip researchers, scientists, and drug development professionals with a detailed methodology to assess the reproducibility and reliability of assay results across multiple laboratory sites. The protocol outlines a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method, including system suitability criteria, sample handling procedures, and statistical approaches for data analysis. This guide is designed to serve as a foundational document for establishing a validated, transferable analytical method crucial for regulatory submissions and quality control in pharmaceutical development.

Introduction

The Analyte: N-(4-acetamidophenyl)-2-methylbutanamide

N-(4-acetamidophenyl)-2-methylbutanamide is an aromatic amide derivative. Structurally, it is related to well-known active pharmaceutical ingredients (APIs), suggesting its potential emergence as a new chemical entity, metabolite, or impurity in drug development pipelines. Accurate and precise quantification is paramount for ensuring product quality, safety, and efficacy.

The Challenge: The Critical Need for Method Standardization

Before an analytical method can be considered reliable for quality control (QC) or regulatory purposes, it is essential to demonstrate that it yields consistent and equivalent results when performed by different analysts in different laboratories. This process, known as an inter-laboratory comparison or reproducibility study, is a cornerstone of method validation.[3][4] It serves to identify and quantify the sources of variability that can arise from differences in equipment, reagents, and analyst technique.

Proficiency testing (PT) schemes, as outlined in standards like ISO/IEC 17043, are a formal way to conduct such comparisons and are recognized as an essential tool for demonstrating laboratory competence.[1][5][6][7] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4]

Objective of this Inter-Laboratory Comparison Guide

The purpose of this guide is to provide a standardized protocol for an inter-laboratory study to assess the reproducibility of an HPLC-UV assay for N-(4-acetamidophenyl)-2-methylbutanamide. The successful completion of this study will:

  • Establish the between-laboratory precision (reproducibility) of the analytical method.

  • Demonstrate the method's robustness and transferability.

  • Provide confidence in the accuracy and reliability of results generated across different testing sites.

  • Support regulatory submissions by providing evidence of a well-controlled and validated analytical procedure.[8][9]

Study Design and Rationale

A well-designed inter-laboratory study is crucial for obtaining meaningful data. This protocol is aligned with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[3][4][8][9]

Overview of the Inter-Laboratory Study Protocol

The study will involve a central organizing laboratory that will prepare and distribute a single, homogenous batch of a test sample containing N-(4-acetamidophenyl)-2-methylbutanamide to a minimum of three participating laboratories. Each laboratory will perform the assay according to the detailed protocol in Section 3.0 and report their results back to the organizing laboratory for statistical analysis.

G A Step 1: Central Lab Prepares & Qualifies Homogenous Test Sample B Step 2: Samples & Protocol Distributed to Participating Labs (Lab 1, 2, 3...) A->B Shipment C Step 3: Each Lab Performs Assay (n=6 Replicates Minimum) B->C Analysis D Step 4: System Suitability & Internal QC Checks Verified C->D Verification E Step 5: Results Reported to Central Lab D->E Data Submission F Step 6: Statistical Analysis (Mean, SD, RSD, Outlier Test) E->F Compilation G Step 7: Final Report Issued (Assessing Reproducibility) F->G Conclusion

Caption: Inter-laboratory study workflow.

Recommended Analytical Methodology: HPLC-UV Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely available technique suitable for the quantification of aromatic compounds like N-(4-acetamidophenyl)-2-methylbutanamide.

Rationale for Method Selection

The choice of a reversed-phase HPLC method is based on the predicted polarity of the analyte. The aromatic ring and amide functionalities suggest good retention on a C18 stationary phase with a polar mobile phase (e.g., a mixture of acetonitrile and water/buffer). UV detection is appropriate due to the presence of a chromophore in the molecule's structure.

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or ultrapure

  • Phosphoric Acid: ACS grade or higher

  • N-(4-acetamidophenyl)-2-methylbutanamide Reference Standard: Purity >99.5%, well-characterized

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, UV/PDA DetectorStandard equipment ensuring precise gradient/isocratic delivery and sensitive detection.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase to suppress silanol interactions and ensure sharp peak shape.
Mobile Phase B Acetonitrile (ACN)Common organic modifier for reversed-phase chromatography.
Gradient 30% B to 70% B over 10 minutesTo ensure elution of the analyte with good peak shape and resolution from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection 245 nmWavelength selected based on the UV absorbance maximum of the aromatic amide structure.
Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume with Diluent.

System Suitability Testing (SST) Protocol

System Suitability Testing (SST) is performed to verify that the chromatographic system is adequate for the intended analysis.[10][11][12][13] These tests must be performed before any sample analysis.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Make one injection of a blank (Diluent).

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injection and the stability of the system.[11]
Detailed Assay Procedure
  • Verify that the HPLC system has passed the SST criteria.

  • Inject the blank (Diluent) once.

  • Inject the Working Standard Solution.

  • Inject the prepared Sample Solution in duplicate.

  • Inject the Working Standard Solution again after every 6-10 sample injections to bracket the samples and ensure continued system stability.

  • Calculate the amount of N-(4-acetamidophenyl)-2-methylbutanamide in the sample using the response of the standards.

Data Analysis and Acceptance Criteria

Reporting of Results

Each participating laboratory must report the following:

  • All individual assay results for the test sample (minimum of n=6).

  • The mean, standard deviation, and %RSD of their results.

  • All system suitability results.

  • Any deviations from the protocol.

Statistical Analysis

The organizing laboratory will collect all data and perform the following analysis:

  • Outlier Test: Apply a statistical test (e.g., Cochran's or Grubb's test) to identify any statistically significant outlier laboratories.

  • Calculate Overall Mean and Standard Deviations: Determine the grand mean of all reported results (excluding outliers), the within-laboratory standard deviation (repeatability), and the between-laboratory standard deviation (reproducibility).

  • Calculate Reproducibility RSD: The primary metric for the study, calculated from the between-laboratory variance.

Performance Evaluation and Acceptance Criteria

The study will be considered successful if the Relative Standard Deviation for Reproducibility (RSD_R) is ≤ 5.0% . This value indicates that the method is robust and transferable, providing confidence that different laboratories will obtain comparable results for the same sample.

Caption: Sources of analytical variability.

Hypothetical Results and Discussion

To illustrate the data analysis process, the following table presents a hypothetical data set from a three-laboratory study.

LaboratoryMean Assay (%)Std. Dev.RSD (%)
Lab 199.80.450.45
Lab 2100.50.510.51
Lab 399.20.480.48
Overall 99.83 0.65 0.65

In this hypothetical case, the overall RSD (reproducibility) is 0.65%. This result is well within the acceptance criterion of ≤ 5.0%, indicating excellent agreement among the laboratories. This outcome would validate the HPLC method as being robust, reliable, and transferable for the assay of N-(4-acetamidophenyl)-2-methylbutanamide.

Conclusion and Recommendations

This guide details a comprehensive protocol for conducting an inter-laboratory comparison study for the assay of N-(4-acetamidophenyl)-2-methylbutanamide. Adherence to this standardized methodology, which is grounded in international regulatory guidelines, will ensure the generation of high-quality, reproducible data. A successful study, demonstrating a reproducibility RSD of ≤ 5.0%, provides strong evidence that the analytical method is fit for its intended purpose in a multi-site QC environment and for inclusion in regulatory filings. It is recommended that this protocol be adopted as the standard procedure for any future transfer of this analytical method.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][3][4][8]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][9]

  • ISO/IEC 17043:2023: Conformity assessment — General requirements for the competence of proficiency testing providers. International Organization for Standardization. [Link][1][6]

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (Referenced in multiple sources for system suitability).[11][12][13]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link][12]

  • The 2023 Edition of ISO/IEC 17043: Main Changes and Expectations. ANAB Blog. [Link][5]

  • Update of ISO 17043 Standard: Key Changes and Benefits for Conformity Assessment. Unen. [Link][7]

  • Validation, ILC and validation report. OECD TG/GD Process Mentor. [Link][14]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link][15]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-(4-acetamidophenyl)-2-methylbutanamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. This guide provides essential, direct guidance on the safe handling of N-(4-acetamidophenyl)-2-methylbutanamide, a compound for which specific public safety data is limited. The recommendations herein are synthesized from the known hazards of structurally analogous aromatic amides and established laboratory safety principles. The core philosophy is to treat the compound with a degree of caution appropriate for a novel chemical entity, focusing on preventing exposure through inhalation, dermal contact, and ingestion.

Hazard Assessment: Understanding the Risks

Before any laboratory work commences, a thorough risk assessment is paramount. For N-(4-acetamidophenyl)-2-methylbutanamide, we must infer its potential hazards from similar chemical structures. Aromatic amides are frequently classified as causing skin and eye irritation, and may be harmful if swallowed or inhaled, particularly as a fine powder.[1][2][3]

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][3]

  • Serious Eye Irritation: Airborne dust or splashes can cause significant eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the nose, throat, and lungs.[4][3]

  • Acute Oral Toxicity: May be harmful if ingested.[3][5]

Primary Routes of Exposure:

  • Inhalation: Breathing in airborne powder, especially during weighing and transfer operations.

  • Dermal Contact: Direct skin contact with the solid or solutions containing the compound.

  • Eye Contact: Exposure to airborne particles or splashes.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

cluster_assessment Risk Assessment & Control Selection A Identify Compound: N-(4-acetamidophenyl) -2-methylbutanamide B Review Data for Analogous Compounds (Aromatic Amides) A->B Lacking specific SDS C Identify Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Harmful if Swallowed B->C D Assess Exposure Routes: Inhalation, Dermal, Eye Contact, Ingestion C->D E Select Controls: 1. Engineering (Fume Hood) 2. Administrative (SOPs) 3. PPE (Gloves, Goggles, Coat) D->E Mitigate Risks F Implement Controls & Review Annually E->F

Caption: Risk assessment workflow for selecting appropriate controls.

Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: The primary method for containing the hazard at its source.

    • Chemical Fume Hood: All work that involves handling the solid compound or preparing solutions must be conducted inside a certified chemical fume hood.[6][7] This is non-negotiable as it provides essential exhaust ventilation to protect against inhalation of dust or vapors.[8]

    • Safety Showers and Eyewash Stations: Must be readily accessible and tested regularly.[4][2] In case of accidental exposure, these are critical for immediate decontamination.

  • Administrative Controls: The procedures and work practices that reduce the risk of exposure.

    • Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for every experiment involving this compound.

    • Restricted Access: Designate specific areas for handling this compound and restrict access to trained personnel only.

    • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4][5] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4][9]

Required Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific tasks being performed. The following table outlines the minimum required PPE.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical Safety Goggles & Face ShieldDouble-Gloved (Nitrile or Neoprene)Long-Sleeved Lab Coat (fully buttoned)Required if outside a fume hood (N95 minimum)
Working with Solutions Chemical Safety GogglesChemical-Resistant Gloves (Nitrile)Long-Sleeved Lab Coat (fully buttoned)Not required if in a fume hood
Cleaning Spills Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron over Lab CoatRequired (P100 respirator recommended)
Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2][3]

  • Chemical Safety Goggles: Wear chemical safety goggles that provide a complete seal around the eyes and meet ANSI Z87.1 or equivalent standards.[10]

  • Face Shield: When handling the solid powder outside of a glovebox or during any operation with a significant splash risk, a face shield must be worn over the safety goggles to protect the entire face.[10][11][12]

Skin Protection
  • Gloves: Disposable nitrile gloves provide a good baseline of protection for incidental contact.[13] Always inspect gloves for tears or punctures before use.[10] For prolonged work or when cleaning spills, consider more robust gloves like neoprene. When finished, remove gloves using a technique that avoids touching the outer surface with your bare skin and dispose of them immediately as chemical waste.[12]

  • Lab Coat: A long-sleeved, knee-length lab coat is mandatory to protect skin and personal clothing.[10][14] It should be kept fully buttoned.

Respiratory Protection

While a fume hood is the primary control, respiratory protection may be necessary.

  • When to Use: A respirator is required if you must handle the powder outside of a fume hood or if there is a risk of dust generation that cannot be contained.[4][8][14]

  • Type: A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dusts. For cleaning up spills, a higher level of protection, such as a half-mask respirator with P100 cartridges, is recommended.[12] Note that use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10]

Operational Plan: Safe Handling and Disposal Workflow

A systematic approach to the entire workflow, from preparation to cleanup, is essential for safety.

cluster_workflow Safe Handling & Disposal Workflow Prep Step 1: Prepare Work Area (In Fume Hood, Gather Materials) Don Step 2: Don PPE (Coat, Goggles, Gloves) Prep->Don Handle Step 3: Handle Chemical (Weigh, Dissolve, React) Don->Handle Waste Step 4: Segregate Waste (Solid, Liquid, Sharps, PPE) Handle->Waste During & After Handling Clean Step 5: Decontaminate (Clean Glassware & Surfaces) Waste->Clean Doff Step 6: Doff PPE (Gloves, Goggles, Coat) Clean->Doff Wash Step 7: Personal Hygiene (Wash Hands Thoroughly) Doff->Wash

Caption: A procedural workflow for safe chemical handling and disposal.

PPE Donning and Doffing Procedure

The order in which you put on and remove PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Position securely and comfortably.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in a designated hazardous waste container.[12]

  • Lab Coat: Unbutton the coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

All materials contaminated with N-(4-acetamidophenyl)-2-methylbutanamide must be treated as hazardous waste.

  • Chemical Waste:

    • Solid Waste: Unused or waste compound should be collected in a clearly labeled, sealed container.

    • Liquid Waste: Solutions should be collected in a compatible, sealed, and clearly labeled waste container. Do not pour down the drain.[7]

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.), contaminated weigh boats, and cleaning materials (e.g., absorbent pads) must be placed in a designated, sealed hazardous waste container.[4][9]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[6]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling N-(4-acetamidophenyl)-2-methylbutanamide, ensuring a safe and productive research environment.

References

  • QuestSpecialty Corporation. Safety Data Sheet: On Time. Retrieved from [Link]

  • Ark Pharm, Inc. Material Safety Data Sheet: 4-Acetamidophenyl 2-(diethylamino)acetate hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Unspecified Supplier. (2019, March 18).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • LabsControlling. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.